molecular formula C9H15NO2 B14516653 4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid CAS No. 62618-02-4

4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid

Katalognummer: B14516653
CAS-Nummer: 62618-02-4
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: NSOHFSLTMXRHRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid is an organic compound with a unique structure that includes an aminomethyl group, a methyl group, and a carboxylic acid group attached to a cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the amination of alpha-bromocarboxylic acids, where the bromoacids are prepared from carboxylic acids by reaction with bromine and phosphorus trichloride . Another method includes the preparation of amines through the reaction of carboxylic acid chlorides or anhydrides with ammonia or amines, followed by reduction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions can enhance the production process, making it more cost-effective and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines

Wissenschaftliche Forschungsanwendungen

4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism by which 4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The aminomethyl group can interact with enzymes and receptors, influencing biological pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s activity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid apart is its unique cyclohexene ring structure combined with the aminomethyl and carboxylic acid groups. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

62618-02-4

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

4-(aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C9H15NO2/c1-9(8(11)12)4-2-7(6-10)3-5-9/h2H,3-6,10H2,1H3,(H,11,12)

InChI-Schlüssel

NSOHFSLTMXRHRK-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC(=CC1)CN)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.